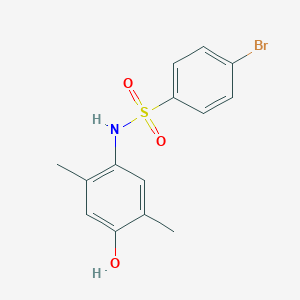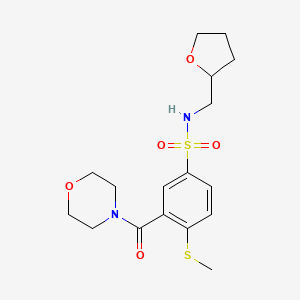![molecular formula C21H14N2O5S B4646568 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4646568.png)
3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as BNITM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been shown to possess potent antioxidant, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the expression of various oncogenes, including c-Myc, Bcl-2, and VEGF. It has also been found to activate the p53 tumor suppressor gene, which plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer cell proliferation and survival. 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of various enzymes that are involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. In addition, 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which are known to contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is its potent antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines at low concentrations. Another advantage of 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is its low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, one of the limitations of 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosing regimen and treatment duration for 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential applications in combination with other anticancer agents. It has been shown to enhance the antitumor activity of various chemotherapeutic agents, such as cisplatin and doxorubicin. Another direction is to study its potential applications in other diseases, such as diabetes and neurodegenerative disorders. 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been shown to possess potent antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of these diseases. Finally, more studies are needed to determine the optimal formulation and delivery method for 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, which may help to overcome its solubility issues and improve its bioavailability.
Conclusion:
In conclusion, 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione (3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione) is a synthetic compound that has shown great promise as a potential anticancer agent. It possesses potent antioxidant, anti-inflammatory, and antitumor properties, and has been found to inhibit the proliferation of various cancer cell lines. Although more studies are needed to determine its optimal dosing regimen and treatment duration, 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione represents a promising candidate for the development of new anticancer therapies.
Aplicaciones Científicas De Investigación
3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent antioxidant, anti-inflammatory, and antitumor properties. 3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been found to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-20-19(29-21(25)22(20)13-14-6-2-1-3-7-14)12-15-10-11-18(28-15)16-8-4-5-9-17(16)23(26)27/h1-12H,13H2/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHEKRCAHQLBK-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4646512.png)

![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)
![2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4646547.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4646550.png)
![2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide](/img/structure/B4646557.png)
![1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4646562.png)
![3-benzyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646566.png)
![N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4646570.png)